molecular formula C12H15N3O2 B8327138 N-(Piperidinocarbonyl)nicotinamide

N-(Piperidinocarbonyl)nicotinamide

Cat. No.: B8327138
M. Wt: 233.27 g/mol
InChI Key: GLTCOCNBWVGFDL-UHFFFAOYSA-N
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Description

N-(Piperidinocarbonyl)nicotinamide is a chemical compound supplied for research and development purposes. It is intended for use in laboratory settings only by qualified professionals. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the suitability of this compound for their specific applications. Precautions should be taken to handle this material in accordance with safe laboratory practices. Please consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-(piperidine-1-carbonyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c16-11(10-5-4-6-13-9-10)14-12(17)15-7-2-1-3-8-15/h4-6,9H,1-3,7-8H2,(H,14,16,17)

InChI Key

GLTCOCNBWVGFDL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Nicotinamide (Niacinamide)

  • Structure : Pyridine-3-carboxamide.
  • Key Properties : Water-soluble, essential for NAD+/NADH synthesis. CAS 98-92-0 .
  • Differentiation: Lacks the piperidinocarbonyl group, resulting in lower molecular weight (122.12 g/mol vs. ~220 g/mol for N-(Piperidinocarbonyl)nicotinamide) and distinct pharmacokinetics .

Nicotinamide Mononucleotide (NMN)

  • Structure : Nicotinamide linked to ribose and phosphate.
  • Key Properties : Direct precursor to NAD+, with molecular weight 334.22 g/mol. Detected in health foods via UPLC-MS/MS (LOD: 0.075–0.600 µg/mL) .
  • Differentiation: The ribose-phosphate group in NMN facilitates cellular uptake, whereas the piperidinocarbonyl group in this compound may alter membrane permeability .

β-Nicotinamide Riboside (NR)

  • Structure : Nicotinamide conjugated to ribose.
  • Key Properties : NAD+ precursor with molecular weight 255.25 g/mol. Synthesized via enzymatic or chemical methods (e.g., phosphorylation of NR yields NMN) .
  • Differentiation: Unlike this compound, NR’s ribose moiety is critical for enzymatic recognition in NAD+ biosynthesis .

Piperidine-Containing Analogs

  • 6-Piperidin-1-ylnicotinaldehyde : Features a piperidine ring attached to a nicotinaldehyde core (CAS 241816-11-5, MW 190.25 g/mol). Used in synthetic chemistry but lacks the carboxamide group critical for NAD+ interactions .
  • N-Cbz-2-Piperidinecarboxylic Acid: A piperidine derivative with a carbobenzyloxy group (CAS 28697-07-6, MW 263.29 g/mol). Unlike this compound, this compound is primarily used in peptide synthesis .

Detection Methods

  • UPLC-MS/MS: Validated for quantifying nicotinamide analogs (e.g., NMN, NR) in health foods. Parameters include 10% methanol-water extraction, 1:75 solvent ratio, and 20-min ultrasonication. This compound may require method adaptation due to its piperidine group affecting ionization efficiency .
  • Recovery and Precision : Reported recoveries for nicotinamide analogs range from 84.6% to 108.6%, with RSD ≤8.7% .

Q & A

Basic Question: What are the common synthetic routes for N-(Piperidinocarbonyl)nicotinamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves N-acylation reactions between nicotinamide derivatives and activated piperidine carbonyl intermediates. Key steps include:

  • Activation of the carbonyl group using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often with catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reactivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred to stabilize intermediates and improve yields.
  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions.
    Optimization strategies :
    • Monitor reaction progress using HPLC or TLC to identify incomplete coupling.
    • Adjust stoichiometry (e.g., 1.2:1 ratio of acylating agent to nicotinamide) to drive the reaction to completion .

Basic Question: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR confirms proton environments (e.g., piperidine NH at δ 1.5–2.5 ppm; nicotinamide aromatic protons at δ 8.0–9.0 ppm) .
    • ¹³C NMR identifies carbonyl carbons (~170 ppm) and aromatic carbons in the nicotinamide ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₃O₂: theoretical 248.1036, observed 248.1038) .
  • X-ray Crystallography : For crystalline derivatives, this resolves bond lengths and angles, confirming the piperidine-nicotinamide linkage .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) often arise from:

  • Assay variability : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration >1% may denature proteins). Standardize protocols using guidelines like NIH Assay Guidance Manual .
  • Structural impurities : Trace by-products (e.g., unreacted starting materials) can skew results. Use preparative HPLC to isolate >98% pure compounds before testing .
  • Target selectivity : Off-target effects may occur due to the compound’s piperidine moiety interacting with unrelated receptors. Employ kinetic binding assays (e.g., SPR or ITC) to validate specificity .

Advanced Question: What strategies are recommended for improving the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:
Metabolic instability (e.g., rapid hepatic clearance) can be addressed via:

  • Structural modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the nicotinamide ring to reduce cytochrome P450 oxidation .
    • Replace labile protons in the piperidine ring with deuterium (deuterated analogs) to slow metabolism .
  • Formulation optimization : Use nanoparticle encapsulation to prolong circulation time. For example, PLGA nanoparticles (size: 100–200 nm) improve bioavailability by 40% in rodent models .
  • In vitro assays : Screen stability in liver microsomes (human/rat) and correlate with in vivo data using compartmental modeling (e.g., Phoenix WinNonlin) .

Basic Question: What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility :
    • Aqueous solubility : Typically low (<1 mg/mL at pH 7.4). Improve via co-solvents (e.g., 10% PEG-400) or salt formation (e.g., hydrochloride salt increases solubility to 5 mg/mL) .
    • LogP : ~1.5 (predicted via ChemAxon), indicating moderate lipophilicity suitable for membrane permeability .
  • Stability :
    • pH-dependent degradation : Stable at pH 4–8 (t₁/₂ >24 hrs), but hydrolyzes rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .
    • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

Advanced Question: How can computational methods guide the design of this compound derivatives with enhanced target binding?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to predict binding poses with target proteins (e.g., PARP-1 or sirtuins). Focus on hydrogen bonds between the nicotinamide carbonyl and catalytic residues (e.g., PARP-1 Ser904) .
  • QSAR modeling : Develop 2D/3D-QSAR models using descriptors like Moriguchi octanol-water partition coefficient (LogP) and topological polar surface area (TPSA) . Validate with a training set of 50+ analogs .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for piperidine ring substitutions (e.g., methyl vs. ethyl groups) to prioritize synthetic targets .

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